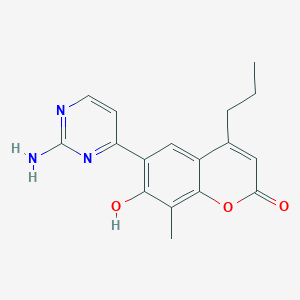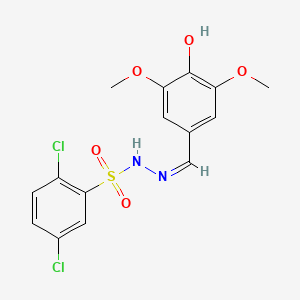
6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one
Vue d'ensemble
Description
6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one, also known as PAK1 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAK1 inhibitor is a type of small molecule inhibitor that selectively targets the PAK1 protein, a key regulator of cell growth and survival. In
Mécanisme D'action
6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor works by selectively targeting the 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one protein, a key regulator of cell growth and survival. 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one plays a critical role in various cellular processes, including cell proliferation, migration, and survival. By inhibiting 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one activity, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor blocks these cellular processes, leading to cell death or growth inhibition.
Biochemical and Physiological Effects:
6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. In addition, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and protect against cardiac injury and improve heart function in animal models of heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor is its high selectivity for the 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one protein, which minimizes off-target effects. In addition, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for drug development. However, one of the main limitations of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor research, including the development of more potent and selective 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitors, the investigation of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor in combination with other cancer therapies, and the exploration of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor in other disease areas, such as neurological and cardiovascular diseases. In addition, further research is needed to better understand the mechanism of action of 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor and its potential side effects.
Applications De Recherche Scientifique
6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to inhibit tumor growth and metastasis by blocking the 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one signaling pathway. In neurological research, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, 6-(2-amino-4-pyrimidinyl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one inhibitor has been shown to protect against cardiac injury and improve heart function in animal models of heart failure.
Propriétés
IUPAC Name |
6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-3-4-10-7-14(21)23-16-9(2)15(22)12(8-11(10)16)13-5-6-19-17(18)20-13/h5-8,22H,3-4H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBVKMMOCKWTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)C3=NC(=NC=C3)N)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminopyrimidin-4-yl)-7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(5-methyl-2-furyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B3730211.png)
![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B3730214.png)
![4-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B3730218.png)
![2-(4-chloro-2-methylphenoxy)-N'-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}acetohydrazide](/img/structure/B3730226.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B3730243.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)benzenesulfonamide](/img/structure/B3730246.png)

![ethyl 2-cyano-3-{3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazol-4-yl}acrylate](/img/structure/B3730259.png)
![ethyl 4-({4-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate](/img/structure/B3730262.png)
![2-(5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B3730268.png)
![3-[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730269.png)
![2-[(4-ethoxyphenyl)amino]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B3730272.png)
![2-anilino-5-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3730276.png)